Ingap (104-118), also known as the INGAP peptide, is a bioactive fragment derived from the Islet Neogenesis-Associated Protein, consisting of a sequence of 15 amino acids. This peptide has garnered significant attention in diabetes research due to its potential therapeutic effects in promoting islet neogenesis and enhancing insulin secretion. The peptide's sequence is highly conserved and contains critical motifs that facilitate its biological activity, making it a subject of extensive study in the context of diabetes treatment.
The INGAP peptide was originally identified from pancreatic tissue and has been synthesized for research purposes. The synthesis typically involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence and structure of the peptide. The peptide has been studied extensively in both in vitro and in vivo models, demonstrating its role in stimulating insulin secretion and promoting the regeneration of pancreatic beta cells.
INGAP (104-118) is classified as a signaling peptide involved in cellular processes related to insulin secretion and pancreatic islet cell regeneration. It falls under the category of bioactive peptides, which are short sequences of amino acids that exert physiological effects on various biological systems.
The synthesis of INGAP (104-118) employs the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase method. This technique allows for the sequential addition of amino acid residues to a growing peptide chain attached to a solid support. The process includes several key steps:
The purification process utilizes a C18 stationary phase column where a gradient solvent system composed of water with 0.4% formic acid and acetonitrile is employed to separate the peptide from impurities. Final purity is confirmed through liquid chromatography-mass spectrometry analysis, ensuring that the synthesized peptide meets required specifications for further biological studies .
The molecular structure of INGAP (104-118) consists of a specific sequence of amino acids that includes a highly conserved motif (IGLHDP) alongside unique sequences that contribute to its biological functions. The molecular weight of this peptide is approximately 1,501.6 Da.
The structural characterization often involves techniques such as nuclear magnetic resonance spectroscopy or circular dichroism spectroscopy to confirm its conformation in solution, which is crucial for understanding its interaction with receptors and biological targets .
INGAP (104-118) participates in several biochemical reactions primarily related to signaling pathways involved in insulin secretion and beta-cell proliferation. It has been shown to activate key pathways such as:
Upon binding to its receptor, INGAP (104-118) induces phosphorylation events leading to enhanced insulin secretion from pancreatic beta cells. Studies have demonstrated that both short-term and long-term exposure to this peptide significantly affects protein expression related to these pathways, thereby facilitating increased insulin release during glucose stimulation .
The mechanism by which INGAP (104-118) exerts its effects involves binding to specific receptors on pancreatic cells, leading to intracellular signaling cascades that promote insulin secretion and beta-cell proliferation. Key aspects include:
Experimental data indicate that synthetic INGAP (104-118) can effectively stimulate insulin release under varying glucose concentrations, demonstrating its potential utility in managing diabetes .
Relevant analytical techniques such as high-performance liquid chromatography are employed to assess purity and stability over time .
INGAP (104-118) has several promising applications in biomedical research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2